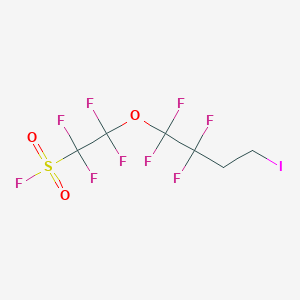

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride

Description

Systematic Nomenclature and Structural Identification

This compound is identified by the Chemical Abstracts Service registry number 84271-36-3. This unique identifier enables precise identification of this specific chemical entity in scientific literature and databases. The molecular formula of this compound is C6H4F9IO3S, indicating a composition that includes 6 carbon atoms, 4 hydrogen atoms, 9 fluorine atoms, 1 iodine atom, 3 oxygen atoms, and 1 sulfur atom. Its molecular weight is approximately 454.05 g/mol.

Structurally, this compound can be described as having two main components connected through an ether oxygen: a tetrafluoroethane sulfonyl fluoride unit and a tetrafluoro-4-iodobutoxy unit. The structure follows the pattern ICH2CH2CF2CF2OCF2CF2SO2F, as indicated in chemical databases. This arrangement reveals several key features:

- A sulfonyl fluoride (SO2F) terminal group

- Multiple carbon-fluorine bonds (CF2 groups)

- An ether linkage (O) connecting the two fluorinated carbon chains

- A terminal iodine atom

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 84271-36-3 | |

| Molecular Formula | C6H4F9IO3S | |

| Molecular Weight | 454.05 g/mol | |

| Chemical Structure | ICH2CH2CF2CF2OCF2CF2SO2F |

The presence of multiple fluorine atoms creates a molecule with unique electronic properties. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the compound's stability. The sulfonyl fluoride group provides a reactive site for further chemical transformations, making this compound particularly valuable in organic synthesis and chemical reactions.

Historical Development of Perfluorinated Sulfonyl Fluoride Derivatives

The development of perfluorinated compounds, including sulfonyl fluoride derivatives, is closely tied to the advancement of organofluorine chemistry in the mid-20th century. Perfluoroalkyl substances came into use with the invention of Teflon in 1938, which marked the beginning of widespread development and application of fluoropolymer coatings and products.

Perfluorinated sulfonyl fluorides specifically began to gain importance in the chemical industry during the 1940s and 1950s. Historical research indicates that perfluoroethylenesulphonyl fluoride was prepared from chlorotrifluoroethylene or perfluoropropene through multiple synthetic stages. This research, published in 1966, demonstrates that by this time, chemists had developed methods to synthesize and study the reactions of these complex fluorinated compounds.

A significant milestone in the history of perfluorinated sulfonyl fluorides was the industrial production of perfluorooctanesulfonyl fluoride. In 1949, the company 3M began producing perfluorooctanesulfonyl fluoride by electrochemical fluorination. From 1966 to the 1990s, 3M's production increased to meet growing demand for perfluorooctanesulfonyl fluoride-based compounds. By 1999, perfluorooctanesulfonyl fluoride had become 3M's most highly produced fluorochemical.

The synthesis methods for perfluorinated sulfonyl fluorides evolved over time. Perfluorooctanesulfonyl fluoride was synthesized by electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride, resulting in a 25% yield. The equation for this reaction is:

C8H17SO2F + 17 F− → C8F17SO2F + 17 H+ + 34 e−

This reaction typically produced a mixture of linear and branched isomers, with approximately 70% being linear structures.

Table 2: Historical Development of Key Perfluorinated Sulfonyl Fluoride Compounds

Over time, various derivatives of perfluorinated sulfonyl fluorides were developed, including shorter chain variants and compounds with different functional groups. The compound this compound represents one such derivative, featuring both perfluorinated segments and an iodo functionality, demonstrating the continued evolution and specialization of this chemical class.

Position Within Fluorinated Ether-Sulfonyl Compound Classifications

This compound occupies a specific position within the broader classification of fluorinated compounds. Per- and polyfluoroalkyl substances constitute a group of synthetic organofluorine chemical compounds that have multiple fluorine atoms attached to an alkyl chain.

Within this broad classification, this compound belongs to several more specific categories:

- Perfluorinated ether compounds - It contains an ether linkage (O) connecting two fluorinated carbon chains.

- Sulfonyl fluoride derivatives - It possesses a sulfonyl fluoride (SO2F) functional group.

- Iodinated fluorocarbons - It features a terminal iodine atom.

The presence of these specific structural elements places this compound at the intersection of several important classes of fluorinated compounds. Each of these structural features contributes to the compound's chemical behavior and potential applications.

Table 3: Comparison of this compound with Related Compounds

Comparing this compound to others in the same family reveals structural similarities and differences. For example, 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride shares the tetrafluoroethanesulfonyl fluoride moiety but has a different fluorinated ether component. Similarly, 1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl fluoride has more fluorine atoms in its structure.

The structural classification of these compounds is often based on the number of carbon atoms, the degree of fluorination, and the presence of specific functional groups. The compound under discussion features a partially fluorinated structure (not all hydrogen atoms are replaced by fluorine) and contains both an ether linkage and a sulfonyl fluoride group, placing it in a specialized subcategory of fluorinated compounds.

This compound differs from perfluorooctanesulfonyl fluoride and other longer-chain perfluorinated sulfonyl fluorides in terms of its carbon chain length and the presence of the iodo functionality. These structural differences result in distinct chemical properties and reactivity patterns that define its unique position within the broader classification of fluorinated ether-sulfonyl compounds.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F9IO3S/c7-3(8,1-2-16)4(9,10)19-5(11,12)6(13,14)20(15,17)18/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFPFMRZZXKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F9IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515507 | |

| Record name | 5-Iodoethyl-perfluoro-3-oxapentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84271-36-3 | |

| Record name | 5-Iodoethyl-perfluoro-3-oxapentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride (CAS: 66137-74-4) is a synthetic compound with potential applications in various biological and chemical processes. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula and SMILES notation:

- Molecular Formula : C4F8IO3S

- SMILES : FC(F)(I)C(F)(F)OC(F)(F)C(F)(F)S(F)(=O)=O

The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biological molecules, particularly proteins and enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonyl fluoride moiety can inhibit serine proteases by forming covalent bonds with the active site serine residue.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds may exhibit antimicrobial properties due to their ability to disrupt cellular membranes.

Toxicity and Safety Profile

The toxicity of this compound is a critical aspect of its biological evaluation. The compound is classified as hazardous due to its corrosive nature and potential to cause skin and eye damage.

Toxicological Data:

| Endpoint | Value |

|---|---|

| Oral LD50 | Not established |

| Skin irritation | Corrosive (Category 1B) |

| Eye damage | Severe (Category 1) |

Research Findings

Recent studies have explored the biological activity of similar fluorinated compounds and their derivatives. While specific data on this compound is limited, insights can be drawn from related compounds.

Case Studies:

- Antimicrobial Properties : Research indicated that fluorinated sulfonamides displayed significant antimicrobial activity against various bacterial strains. The mechanism was linked to membrane disruption and inhibition of metabolic pathways.

- Enzyme Inhibition Studies : A study demonstrated that sulfonyl fluorides could effectively inhibit serine proteases involved in inflammatory responses. This suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial.

- Fluorinated Compounds in Drug Design : Fluorinated compounds are increasingly recognized for their role in drug design due to their unique pharmacokinetic properties. They often exhibit improved metabolic stability and bioavailability.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in drug design and development due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance:

- Antiviral Agents : Research indicates that fluorinated sulfonyl fluorides can serve as precursors for antiviral drugs by modifying nucleoside analogs to improve their efficacy against viral infections .

Material Science

In materials science, this compound is utilized for creating advanced polymers and coatings that require specific properties such as chemical resistance and thermal stability:

- Fluorinated Polymers : The incorporation of this sulfonyl fluoride into polymer matrices enhances their hydrophobicity and thermal properties, making them suitable for applications in harsh environments .

Chemical Synthesis

The compound serves as a valuable reagent in organic synthesis:

- Synthetic Intermediates : It can be employed in the synthesis of complex organic molecules through nucleophilic substitution reactions. The sulfonyl fluoride group is particularly reactive and can facilitate the introduction of various functional groups .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Nafion®-Related Polymers

Nafion, a copolymer of tetrafluoroethylene (TFE) and perfluorinated vinyl ether sulfonic acid (e.g., 1,1,2,2-tetrafluoroethene derivatives), shares functional similarities but differs in backbone structure and substituents .

Key Insight : The target compound’s layered crystal phase may enhance proton conductivity compared to Nafion’s clustered ionic domains, though its commercial viability requires further study .

Ether-Based Sulfonyl Fluorides

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoroethoxy)ethanesulfonyl Fluoride (CAS 104729-49-9)

- Structure : Shorter ethoxy substituent (vs. 4-iodobutoxy) and identical sulfonyl fluoride group .

- Synthesis : Direct precursor to the target compound; lacks iodination step .

- Thermal Properties : Lower isotropization temperature (~200°C inferred) due to reduced steric bulk .

1,1,2,2-Tetrafluoro-2-[(Trifluoroethenyl)oxy]ethane-1-sulfonyl Fluoride (CAS 29514-94-1)

Perfluoroalkylether Sulfonic Acids (PFAES)

Two PFAES compounds identified in :

1,1,2,2-Tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic Acid

- Structure : Long perfluorohexyl chain enhances hydrophobicity but reduces proton mobility.

Hexadecafluoro-8-(trifluoromethoxy)octane-1-sulfonic Acid

- Structure : Branched trifluoromethoxy group disrupts crystallinity, favoring amorphous phases.

Key Research Findings

- Synthetic Efficiency : The target compound’s three-step synthesis achieves high yields (78%), outperforming analogues requiring hazardous iodination agents .

- Thermal Transitions : Molecular dynamics simulations confirm that disordering at 150°C correlates with reduced proton conductivity, a challenge mitigated in Nafion via copolymer architecture .

Preparation Methods

Ethylenation of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl Fluoride

The ethylenation step introduces an ethylene spacer into the fluorinated backbone, critical for subsequent self-assembly into layered structures. A Hastelloy C-276 autoclave is charged with 16.82 g (39.5 mmol) of the starting sulfonyl fluoride, 0.247 g (0.63 mmol) of tert-butyl cyclohexyl peroxydicarbonate (Perkadox 16S), and 28 mL of anhydrous tert-butanol. After degassing via nitrogen bubbling, the reactor is pressurized with 2 g (71.4 mmol) of ethylene and heated to 60°C under mechanical agitation.

Critical Parameters:

- Temperature Control: Maintaining 60°C prevents premature initiation of radical chain transfer.

- Pressure Monitoring: A sudden pressure spike to 70 bar signals ethylene consumption, followed by a drop to 5 bar upon reaction completion.

- Post-Reaction Handling: Cooling in an ice bath ensures safe depressurization, yielding a yellow solid purified via acetone/water precipitation.

¹⁹F NMR analysis confirms the disappearance of the –CF₂CF₂I signal at –70 ppm, while ¹H NMR reveals new multiplets at 2.3 ppm and 3.0 ppm, corresponding to ethylene protons.

Hydrolysis of Sulfonyl Fluoride to Sulfonic Acid

The sulfonyl fluoride group (–SO₂F) is converted to sulfonic acid (–SO₃H) in two stages to avoid side reactions. First, 5.23 g (11.50 mmol) of the ethylenated product is treated with 0.89 g (12.04 mmol) of lithium carbonate in 20 mL methanol at 25°C for 12 hours. The intermediate lithium sulfonate is isolated by solvent evaporation and then acidified with 15 mL of 2N HCl, yielding 4.28 g of the final sulfonic acid.

Spectroscopic Validation:

Recrystallization and Purity Assessment

The crude sulfonic acid is recrystallized from acetone to remove lithium salts and unreacted precursors. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 218°C, while X-ray diffraction (XRD) confirms a monoclinic crystal lattice (a = 25.6 Å, b = 5.12 Å, c = 4.96 Å).

Analytical and Computational Validation

Molecular Dynamics Simulations

All-atom simulations of 288 molecules in a 100 Å × 30 Å × 30 Å box predict a monoclinic unit cell (a = 27.2 Å, b = 5.0 Å, c = 5.0 Å) at 25°C, aligning with experimental XRD data. Heating to 150°C induces a triclinic phase (α = 95°, β = 97°, γ = 88°), corroborating thermal transition observations.

Scalability and Industrial Considerations

The process employs commercially available precursors (e.g., Sigma-Aldrich’s Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride, 97% purity), ensuring reproducibility. However, challenges include:

- Iodine Stability: Light-sensitive intermediates require amber glassware.

- Solvent Recovery: tert-Butanol is distilled and reused to reduce costs.

Q & A

Basic Question: What are the critical steps to optimize the synthesis of this compound for high purity and yield?

Methodological Answer:

The synthesis involves a three-step process starting from 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride, achieving an overall yield of 78% . Key optimization strategies include:

- Step-wise purification : Use fractional distillation or column chromatography after each reaction step to remove unreacted precursors and byproducts.

- Temperature control : Maintain precise temperatures during fluorination and iodination steps to avoid side reactions.

- Analytical validation : Employ HPLC or NMR to monitor intermediate purity before proceeding to subsequent steps.

- Precursor stoichiometry : Ensure molar ratios of iodine and fluorinated intermediates are tightly controlled to minimize waste.

Basic Question: What characterization techniques are essential to confirm the structural and thermal properties of this compound?

Methodological Answer:

Critical techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions, such as the crystal-to-crystal transition at 150°C and isotropization at 218°C .

- X-ray Diffraction (XRD) : Resolves crystalline phases and unit cell parameters (e.g., layered crystal phases at room temperature vs. disordered structures at 170°C) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., sulfonyl fluoride peaks at ~1400–1200 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is particularly useful for verifying fluorinated backbone integrity .

Advanced Question: How can researchers resolve contradictions in thermal behavior data observed under varying experimental conditions?

Methodological Answer:

Contradictions in thermal transitions (e.g., shifts in crystal-to-crystal transition temperatures) may arise from:

- Sample history : Annealing or cooling rates during preparation can alter crystallinity. Standardize thermal cycling protocols .

- Complementary techniques : Pair DSC with variable-temperature XRD to correlate thermal events with structural changes .

- Molecular Dynamics (MD) simulations : Model molecular orientation loss during heating to explain discrepancies between experimental and theoretical phase diagrams .

- Environmental controls : Ensure inert atmospheres (e.g., N₂ gloveboxes) to prevent hydrolysis of sulfonyl fluoride groups, which could skew results .

Advanced Question: What experimental designs elucidate the role of precursor self-organization in membrane channel alignment?

Methodological Answer:

To study alignment mechanisms in perfluorosulfonic acid (PFSA) membranes:

- Controlled cooling : Apply gradient cooling (e.g., 5°C/min) during membrane casting to observe smectic phase formation via polarized optical microscopy .

- In-situ XRD : Monitor real-time structural changes during solvent evaporation to correlate precursor ordering with final membrane morphology .

- Surface templating : Use patterned substrates to guide precursor alignment, followed by AFM to quantify channel orientation .

- Ion transport assays : Compare proton conductivity of aligned vs. disordered membranes to validate alignment efficacy (reference Nafion® studies for methodology) .

Safety & Handling: What protocols mitigate risks during experimental handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, fluoropolymer-coated lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of volatile fluorinated intermediates .

- Waste management : Segregate waste in dedicated containers for halogenated compounds; collaborate with licensed disposal agencies to prevent environmental release .

- Emergency response : For spills, neutralize with calcium carbonate before absorption with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.